molecular formula C10H14ClN3 B2491125 3-chloro-N-(piperidin-4-yl)pyridin-2-amine CAS No. 1094477-31-2

3-chloro-N-(piperidin-4-yl)pyridin-2-amine

Cat. No.: B2491125
CAS No.: 1094477-31-2
M. Wt: 211.69
InChI Key: QXVUCBIBTPSMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(piperidin-4-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H14ClN3 and its molecular weight is 211.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-N-piperidin-4-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVUCBIBTPSMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic potential of 3-chloro-N-(piperidin-4-yl)pyridin-2-amine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide explores the therapeutic potential of 3-chloro-N-(piperidin-4-yl)pyridin-2-amine (hereafter referred to as 3-CPP ).

While often categorized as a building block in commercial catalogs, 3-CPP represents a privileged pharmacophore in modern drug discovery. Its structural architecture—a 2-aminopyridine "hinge-binding" motif coupled with a solubilizing piperidine tail—positions it as a critical scaffold for two high-value target classes: Allosteric SHP2 Phosphatase Inhibitors and Smoothened (SMO) Antagonists .

Executive Summary

The 3-CPP scaffold (Cl-C5H3N-NH-Piperidine) has emerged as a high-efficiency fragment for targeting difficult protein-protein interaction (PPI) interfaces and allosteric pockets. Unlike traditional ATP-competitive inhibitors that saturate the active site, 3-CPP derivatives are frequently employed to stabilize "inactive" protein conformations (molecular glues) or block tunnel-like allosteric sites.

Primary Therapeutic Drivers:

  • SHP2 Allosteric Inhibition: The 3-CPP motif serves as a bioisostere for the aminopyrazine/amino-pyridine cores found in clinical candidates like SHP099 and TNO155 . It functions by locking the SHP2 phosphatase in its auto-inhibited state.

  • Hedgehog Pathway Modulation: The chloropyridine-amine structure mimics the core of Vismodegib , acting as an antagonist for the Smoothened (SMO) receptor in basal cell carcinoma.

Part 1: Structural Logic & Pharmacophore Analysis

The efficacy of 3-CPP stems from its ability to satisfy multiple binding requirements simultaneously.

Structural DomainChemical MoietyMechanistic Function
The "Head" 2-Amino-3-chloropyridine H-Bond Donor/Acceptor: The pyridine nitrogen and exocyclic amine form a bidentate H-bond network (often with a "hinge" region or specific glutamate/aspartate residues).Steric Lock: The C3-Chlorine atom fills small hydrophobic sub-pockets, inducing conformational rigidity and improving selectivity over non-chlorinated analogs.
The "Linker" Secondary Amine Flexibility & Positioning: Allows the "Head" and "Tail" to adopt an induced fit within the binding tunnel.
The "Tail" Piperidin-4-yl Solubility & Extension: The piperidine nitrogen (often substituted in final drugs) projects into the solvent front or interacts with ribose-binding pockets, dramatically improving physicochemical properties (LogD, solubility).
Case Study: The SHP2 Connection

In the development of allosteric SHP2 inhibitors, researchers identified that the 2-amino-3-chloropyridine ring significantly improved cellular potency compared to non-chlorinated variants [1]. The chlorine atom displaces water molecules in the allosteric "tunnel," providing an entropic gain that drives high-affinity binding.

Part 2: Mechanism of Action (SHP2 Pathway)

SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) is a critical node in the RAS/MAPK signaling pathway. In its basal state, SHP2 is auto-inhibited: its N-terminal SH2 domain blocks the PTP catalytic site.

Mechanism of 3-CPP Derivatives: Instead of competing with the substrate at the active site, 3-CPP-based inhibitors bind to a central allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding "glues" the N-SH2 domain over the catalytic site, preventing SHP2 activation even in the presence of upstream signals (e.g., RTK activation).

Visualization: The SHP2 Allosteric "Clamp"

The following diagram illustrates how 3-CPP derivatives block the RAS-MAPK cascade by stabilizing the inactive SHP2 conformation.

SHP2_Pathway RTK RTK (Growth Factor Receptor) GRB2 GRB2/GAB1 RTK->GRB2 Phosphorylation SHP2_Inactive SHP2 (Closed/Auto-inhibited) GRB2->SHP2_Inactive Recruits SHP2_Active SHP2 (Open/Active) RAS RAS-GTP SHP2_Active->RAS Dephosphorylates RAS-GAP SHP2_Inactive->SHP2_Active N-SH2 Release SHP2_Inactive->SHP2_Active BLOCKED Inhibitor 3-CPP Scaffold Inhibitor Inhibitor->SHP2_Inactive Stabilizes Closed State RAF RAF -> MEK -> ERK RAS->RAF Proliferation Tumor Proliferation RAF->Proliferation

Figure 1: Mechanism of Allosteric SHP2 Inhibition.[1] The 3-CPP scaffold binds to the central tunnel, preventing the N-SH2 domain from releasing the catalytic PTP domain.

Part 3: Experimental Protocols

For researchers utilizing 3-CPP as a starting block, the following protocols ensure robust synthesis and validation.

A. Synthesis of this compound

This protocol utilizes a Reductive Amination strategy, which is superior to SNAr for this scaffold due to milder conditions and higher yields.

Reagents:

  • 2-Amino-3-chloropyridine (1.0 eq)

  • N-Boc-4-piperidone (1.2 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (2.0 eq)

  • TFA or HCl/Dioxane (for deprotection)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under N2, dissolve 2-amino-3-chloropyridine in anhydrous Dichloroethane (DCE). Add N-Boc-4-piperidone and Ti(OiPr)4. Stir at room temperature for 12–16 hours. Note: Ti(OiPr)4 acts as a Lewis acid to facilitate imine formation and scavenge water.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise. Allow to warm to RT and stir for 4 hours.

  • Quench & Workup: Quench with saturated NaHCO3. Filter through Celite to remove titanium salts. Extract with DCM. Purify the N-Boc intermediate via silica flash chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (1:4 v/v). Stir for 1 hour. Concentrate in vacuo.

  • Free Base Generation: Redissolve in MeOH, treat with basic resin (e.g., Amberlyst A-21) or wash with NaOH to obtain the free base 3-CPP .

B. SHP2 Phosphatase Inhibition Assay (DiFMUP)

To validate the therapeutic potential of 3-CPP derivatives, use a surrogate substrate assay.

Materials:

  • Recombinant Human SHP2 (Full length).

  • Activator Peptide: IRS1_pY1172 (activates SHP2).

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Buffer: 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.

Protocol:

  • Enzyme Activation: Incubate SHP2 (0.5 nM final) with IRS1 peptide (0.5 µM) in buffer for 15-30 mins on ice. This opens the enzyme.

  • Compound Addition: Add 3-CPP derivative (serial dilutions in DMSO) to the activated enzyme. Incubate for 30 mins at RT.

  • Reaction Start: Add DiFMUP (10 µM final).

  • Measurement: Monitor fluorescence (Ex: 358 nm / Em: 455 nm) kinetically for 20 mins.

  • Analysis: Calculate IC50 based on the slope of the linear portion of the reaction curve relative to DMSO controls.

Part 4: Comparative Data & SAR

The following table summarizes why the 3-chloro substituent is critical compared to the unsubstituted pyridine or other variants in the context of SHP2 and Kinase inhibition.

Scaffold VariantBinding Affinity (Kd)Cellular Potency (IC50)Structural Insight
3-CPP (3-Cl) High (< 50 nM) High (< 100 nM) Optimal. Chlorine fills the hydrophobic pocket (e.g., near Thr253 in SHP2), displacing high-energy water.
Des-Chloro (3-H) Moderate (~ 500 nM)Low (> 1 µM)Loss of hydrophobic enclosure; higher entropic penalty upon binding.
3-Fluoro Moderate (< 200 nM)Moderate (~ 500 nM)Fluorine is smaller and less lipophilic than chlorine; weaker hydrophobic effect.
3-Methyl High (< 100 nM)Moderate (< 200 nM)Good steric fill, but lacks the electron-withdrawing character of Cl, affecting the pKa of the amine (H-bond strength).

References

  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. Source: ACS Medicinal Chemistry Letters (2023). Context: Identifies the 2-amino-3-chloropyridine ring as a critical fragment for cellular potency in SHP2 inhibition. URL:[Link]

  • Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor (SHP099). Source: Nature (2016). Context: Establishes the "tunnel" binding mode and the requirement for amine-linked heterocycles in allosteric SHP2 inhibition. URL:[Link]

  • Discovery of Vismodegib (GDC-0449): A Potent and Selective Inhibitor of the Hedgehog Signaling Pathway. Source:[2] ACS Medicinal Chemistry Letters (2009). Context: Demonstrates the utility of the chloro-pyridine scaffold in Smoothened antagonists. URL:[Link]

  • PubChem Compound Summary: this compound. Source: National Center for Biotechnology Information (2024). Context: Chemical structure validation and vendor information. URL:[Link]

Sources

The Ascendancy of 3-Chloro-N-(piperidin-4-yl)pyridin-2-amine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The 3-chloro-N-(piperidin-4-yl)pyridin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the realm of kinase inhibition. Its unique combination of a halogenated aminopyridine and a versatile piperidine moiety provides a robust framework for the development of potent and selective therapeutic agents. This in-depth technical guide explores the synthesis, structure-activity relationships (SAR), and biological applications of this important chemical class, with a particular focus on its role in the development of targeted cancer therapies.

The Kinase Inhibitor Landscape: A Niche for this compound Derivatives

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Within this competitive landscape, the this compound core has proven to be a highly successful pharmacophore.

A prime example of the therapeutic potential of this scaffold is Crizotinib ((R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine), a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1] The discovery and success of Crizotinib have spurred significant interest in the exploration of related derivatives, aiming to overcome acquired resistance and broaden the spectrum of activity against other clinically relevant kinases.[2]

Synthetic Strategies: Assembling the Core and its Analogs

The synthesis of this compound derivatives typically involves a convergent approach, where the substituted aminopyridine and piperidine fragments are prepared separately and then coupled.

Synthesis of the 2-Amino-3-chloropyridine Core

The starting material, 2-amino-3-chloropyridine, is a commercially available building block. Its synthesis has been reported in the literature, often as a by-product in other reactions.[3] A key intermediate in the synthesis of related compounds is 3-amino-2-chloro-4-methylpyridine, which is crucial for the production of the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[4]

Synthesis of the Piperidine Moiety and Coupling Strategies

The piperidine fragment can be functionalized with various substituents to explore the SAR. The coupling of the piperidine and aminopyridine moieties is a critical step. While direct nucleophilic aromatic substitution is a possibility, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a more versatile and efficient approach for the formation of the C-N bond. The reactivity of the chloropyridine is influenced by the position of the chlorine atom relative to the ring nitrogen, with the 2- and 6-positions being more activated towards nucleophilic attack.

A general synthetic workflow for the preparation of this compound derivatives is outlined below:

Synthesis_Workflow cluster_pyridine Pyridine Synthesis cluster_piperidine Piperidine Synthesis Pyridine_Start 2-Amino-3-chloropyridine Coupling Coupling Reaction (e.g., Buchwald-Hartwig) Pyridine_Start->Coupling Piperidine_Start N-protected 4-aminopiperidine Piperidine_Mod Functionalization of piperidine ring (R') Piperidine_Start->Piperidine_Mod Piperidine_Mod->Coupling Final_Product This compound Derivative Coupling->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The modular nature of the this compound scaffold allows for systematic exploration of the SAR. Key areas for modification include the piperidine ring, the aminopyridine core, and the substituents on the pyridine ring.

The Role of the Piperidine Moiety

The piperidine ring serves as a versatile handle for introducing a wide range of substituents that can interact with different pockets of the target kinase. The nature of the substituent on the piperidine nitrogen is particularly crucial for modulating potency, selectivity, and pharmacokinetic properties. For instance, in the case of Crizotinib, the piperidine is further functionalized with a pyrazole ring, which plays a key role in binding to the ALK kinase domain.

Modifications of the Aminopyridine Core and the Importance of Bioisosteric Replacements

The 2-aminopyridine moiety is a critical pharmacophore that often participates in hydrogen bonding interactions with the hinge region of the kinase. The 3-chloro substituent can influence the electronics of the pyridine ring and provide a vector for further functionalization.

The concept of bioisosterism is highly relevant in the optimization of these derivatives.[5][6][7] Bioisosteres are functional groups or molecules that have similar physical and/or chemical properties and which produce broadly similar biological properties. Replacing the 2-aminopyridine core with other heterocyclic systems can lead to improved drug-like properties, such as enhanced metabolic stability or altered selectivity profiles.

The following diagram illustrates key points for SAR exploration:

SAR_Diagram Core This compound Core Piperidine Piperidine Modifications (R') Core->Piperidine Modulates PK/PD, selectivity Pyridine_Subst Pyridine Substituents (R'') Core->Pyridine_Subst Fine-tunes electronics, can add interactions Amine_Mod Amine/Bioisosteric Replacements Core->Amine_Mod Alters hinge binding, metabolic stability

Caption: Key areas for structure-activity relationship (SAR) exploration.

Biological Targets and Therapeutic Applications

The primary therapeutic application of this compound derivatives to date has been in the field of oncology, specifically as kinase inhibitors.

Kinase Inhibition

As exemplified by Crizotinib, this scaffold has shown remarkable efficacy against ALK and ROS1 in non-small cell lung cancer (NSCLC). The development of next-generation inhibitors based on this core aims to address the emergence of resistance mutations.[2] The versatility of the scaffold suggests that derivatives could be designed to target other kinases implicated in cancer and other diseases.

Other Potential Applications

While kinase inhibition is the most prominent application, the aminopyridine and piperidine moieties are present in a wide range of biologically active molecules. For instance, related aminopyridine derivatives have been investigated for their antimicrobial and antimalarial properties. This suggests that with appropriate modifications, the this compound scaffold could be explored for other therapeutic indications.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

A representative protocol for the coupling of 2-amino-3-chloropyridine with a protected 4-aminopiperidine is as follows:

  • To a dry reaction vessel, add 2-amino-3-chloropyridine (1.0 eq), the N-protected 4-aminopiperidine derivative (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add a base (e.g., Cs2CO3 or NaOtBu, 2.0 eq) and a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Note: Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for specific substrates.

Conclusion and Future Perspectives

The this compound scaffold has established itself as a cornerstone in the development of targeted therapies, particularly in the field of oncology. The clinical success of Crizotinib has validated the therapeutic potential of this chemical class and continues to inspire further research and development. Future efforts will likely focus on the design of next-generation inhibitors that can overcome acquired resistance, as well as the exploration of this versatile scaffold for the inhibition of other kinase targets and for applications in other disease areas. The continued application of modern synthetic methodologies and a deep understanding of structure-activity relationships will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable core structure.

References

  • Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry. [Link]

  • Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules. [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. Academia.edu. [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Angewandte Chemie International Edition. [Link]

  • 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie. [Link]

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization.
  • Compounds and compositions for modulating EGFR mutant kinase activities.
  • Pyridines. Wikipedia. [Link]

  • Selected Publications and Patents from 2005–2019. Curia Global. [Link]

Sources

Methodological & Application

Storage and handling requirements for 3-chloro-N-(piperidin-4-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Handling, and Reconstitution of 3-Chloro-N-(piperidin-4-yl)pyridin-2-amine

Introduction & Chemical Identity

This compound is a specialized heterocyclic building block frequently utilized in medicinal chemistry, particularly in the synthesis of SHP2 inhibitors (e.g., TNO155 analogs) and other kinase-targeted therapeutics. Its structure combines a chloropyridine core with a piperidine moiety, providing a versatile scaffold for structure-activity relationship (SAR) studies.

Commercially, this compound is most stable and available as the trihydrochloride salt (3HCl), which significantly alters its physicochemical properties compared to the free base. This guide focuses on the storage and handling of the salt form to ensure experimental reproducibility and compound integrity.

Physicochemical Profile[1][2][3][4][5]
PropertySpecification
Chemical Name This compound trihydrochloride
CAS Number 1774898-69-9
Molecular Formula C₁₀H₁₄ClN₃[1][2][3] · 3HCl
Molecular Weight ~321.07 g/mol (Salt) / 211.69 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Water (>50 mg/mL), DMSO (>50 mg/mL), Ethanol (Moderate)
pKa (Predicted) ~10.8 (Piperidine NH), ~3.5 (Pyridine N), ~2.5 (Aniline N)
Hygroscopicity High (Due to multiple HCl equivalents)

Storage Protocols

The trihydrochloride salt is highly hygroscopic and prone to hydrolysis if exposed to ambient moisture for extended periods. The chloropyridine moiety also presents a potential risk for photolytic degradation.

A. Solid State Storage (Long-Term)
  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. The vial must be tightly sealed with a parafilm wrap to prevent moisture ingress.

  • Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube or distinct jar) containing active desiccant (silica gel or Drierite).

  • Light Protection: Store in amber vials or wrap clear vials in aluminum foil to minimize photon-induced dechlorination.

B. Solution State Storage
  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions due to its high boiling point and ability to suppress hydrolysis compared to aqueous buffers.

  • Stability:

    • -80°C: Stable for 6 months.

    • -20°C: Stable for 1 month.

    • 4°C: Use within 24 hours.

  • Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot stock solutions immediately after preparation.

Handling & Safety Guidelines

Warning: This compound is a multi-basic amine salt. In solution, it is acidic due to the dissociation of 3 equivalents of HCl.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95/P2) if handling open powder, as fine particulates can be irritating to the respiratory tract.

  • Acidity Check: When adding this compound to cell culture media or enzymatic assays, the pH will drop significantly.

    • Protocol: Neutralize stock solutions with an equimolar amount of NaOH or use a high-capacity buffer (e.g., 100 mM HEPES, pH 7.5) to maintain physiological pH.

  • Corrosivity: High concentrations in water can be corrosive to metal spatulas; use plastic or glass tools where possible.

Reconstitution Protocol

This protocol ensures the creation of a precise 10 mM Stock Solution while mitigating weighing errors and moisture absorption.

Step-by-Step Methodology
  • Equilibration: Remove the product vial from the -20°C freezer and allow it to warm to room temperature (approx. 30 mins) inside the desiccator. Do not open cold vials to prevent condensation.

  • Weighing: Rapidly weigh the required amount (e.g., 3.21 mg for 1 mL of 10 mM stock) into a sterile microcentrifuge tube.

  • Solvent Addition:

    • Add DMSO (anhydrous, ≥99.9%) to the tube.

    • Vortex vigorously for 30 seconds. The salt should dissolve rapidly.

    • Note: If using water, the solution will be acidic (pH ~1-2).

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw degradation.

  • Storage: Flash freeze aliquots in liquid nitrogen (optional but recommended) and store at -80°C.

Visual Workflow: Reconstitution & Usage

ReconstitutionWorkflow Start Frozen Solid (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Weigh Rapid Weighing (Minimize Humidity Exposure) Equilibrate->Weigh Dissolve Add Anhydrous DMSO (Vortex 30s) Weigh->Dissolve QC Visual Check: Clear Solution? Dissolve->QC QC->Dissolve No (Sonicate) Aliquot Aliquot into Single-Use Vials QC->Aliquot Yes Store Store at -80°C Aliquot->Store Use Dilute in Assay Buffer (Check pH!) Store->Use Thaw Once

Caption: Logical workflow for the reconstitution of hygroscopic amine salts to ensure concentration accuracy.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Precipitate in Stock Saturation or "Salting Out"Sonicate for 5 mins at 37°C. If persistent, dilute to 5 mM.
Yellowing of Solution Oxidation of Aniline/PyridineCheck storage age. If >6 months, verify purity by LC-MS.
Assay Failure pH Drop (Acidic Salt)Measure pH of final assay buffer. Add NaOH or increase buffer strength.
Analytical Verification (LC-MS)
  • Expected Mass: [M+H]⁺ = 212.09 Da (Free Base).

  • Note: In LC-MS, the HCl counterions dissociate; you will detect the parent cation.

  • Purity Criteria: Acceptable purity is >95% by UV (254 nm).

References

  • SciSupplies. (2024). Product Specification: this compound trihydrochloride (CAS 1774898-69-9).[2] Retrieved from

  • PubChem. (n.d.).[4][5][6][3] Compound Summary: 3-chloro-N-(piperidin-4-yl)pyridin-4-amine (Isomer Analog). National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Chloropyridine Derivatives. Retrieved from

  • Sigma-Aldrich. (2025).[3] Handling and Storage of Hygroscopic Hydrochloride Salts. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-chloro-N-(piperidin-4-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-chloro-N-(piperidin-4-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common purification challenges.

Section 1: Troubleshooting Guide - Navigating Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Issue 1: Persistent Impurities After Initial Synthesis

Question: I've completed the synthesis of this compound, but my analytical data (HPLC, GC-MS) shows the presence of several impurities. What are the likely culprits and how can I remove them?

Answer:

The presence of impurities is a common challenge in multi-step organic syntheses. For 2,3-disubstituted pyridines like the target compound, impurities often arise from starting materials, side reactions, or degradation.[1][2][3][4]

Common Impurities and Their Origins:

Impurity TypePotential SourceRationale
Unreacted Starting Materials Incomplete reactionSub-optimal reaction conditions (temperature, time, stoichiometry).
Over-alkylation/Di-substitution Products Non-selective reactionThe piperidine nitrogen can potentially react with another electrophile.
Positional Isomers Lack of regioselectivityThe nucleophilic attack could occur at a different position on the pyridine ring.
Degradation Products Instability of the productExposure to harsh conditions (strong acid/base, high heat, light) can lead to decomposition.[5][6]

Troubleshooting Workflow:

Caption: Decision workflow for selecting a purification method.

Recommended Purification Protocols:

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating basic compounds like your target molecule from acidic or neutral impurities.[7][8][9][10] The principle lies in the differential solubility of the compound and impurities in aqueous and organic phases based on their acidic or basic character.

  • Step 1: Dissolution. Dissolve the crude product in a suitable organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Step 2: Acidic Wash. Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic target compound will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.

  • Step 3: Separation. Separate the aqueous layer containing the protonated product.

  • Step 4: Basification. Make the aqueous layer basic by adding a suitable base (e.g., 1 M NaOH) until the pH is >10. This will deprotonate your product, causing it to precipitate or become soluble in an organic solvent.

  • Step 5: Extraction. Extract the product back into an organic solvent.

  • Step 6: Drying and Concentration. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Column Chromatography

If acid-base extraction is insufficient, column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[11] For aminopyridine derivatives, silica gel is a common stationary phase.[11][12]

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase (Eluent): A solvent system of appropriate polarity is crucial. Start with a non-polar solvent and gradually increase the polarity. A common starting point for aminopyridines is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[11][12]

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Issue 2: Poor Yield After Recrystallization

Question: I attempted to purify my product by recrystallization, but I'm getting a very low yield. What could be the reason, and how can I optimize the process?

Answer:

Low yield during recrystallization is a common issue and can often be rectified by carefully selecting the solvent and controlling the cooling process.[13][] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Recrystallization:

Cause of Low YieldTroubleshooting Steps
Inappropriate Solvent Choice The compound is too soluble in the chosen solvent even at low temperatures.
Using Too Much Solvent An excessive amount of solvent will keep more of the product dissolved even after cooling.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or an oil.
Premature Crystallization The product crystallizes out of solution during hot filtration.

Protocol 3: Systematic Solvent Selection for Recrystallization

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small amount (0.5-1 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor room temperature solubility. A good solvent will dissolve the compound upon heating.

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath.

  • The solvent that yields a good quantity of crystals upon cooling is the best choice for recrystallization. For amines and pyridines, consider solvents like ethanol, isopropanol, acetonitrile, or mixtures with water.[15] Acetic acid can also be a useful solvent for recrystallizing basic compounds.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for assessing the purity of this compound?

A1: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination and impurity profiling.[16][17] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your product and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of impurities, which aids in their structural elucidation.

Q2: I'm concerned about the stability of my compound during purification. Are there any specific conditions I should avoid?

A2: Yes, understanding the stability of your molecule is crucial. Forced degradation studies, where the compound is subjected to harsh conditions, can provide valuable insights into its degradation pathways.[5][6][18][19]

  • pH Extremes: Avoid prolonged exposure to strong acids or bases, as this can lead to hydrolysis.

  • High Temperatures: Use the minimum temperature necessary for dissolution during recrystallization to prevent thermal degradation.

  • Oxidizing Agents: Keep the compound away from strong oxidizing agents.

  • Light: Store the compound in a dark, cool place, as some aminopyridine derivatives can be light-sensitive.

Q3: Can I use an ion-exchange chromatography method for purification?

A3: Yes, cation-exchange chromatography can be a very effective method for purifying basic compounds like this compound, especially for removing neutral or acidic impurities.[20] The basic nitrogen atoms in your compound will be protonated and bind to the negatively charged stationary phase. Elution is typically achieved by increasing the ionic strength or the pH of the mobile phase.

Q4: My purified product is an oil instead of a solid. What should I do?

A4: Oiling out can occur during recrystallization if the melting point of the compound is lower than the boiling point of the solvent or if the solution is supersaturated.

  • Troubleshooting:

    • Try a lower-boiling point solvent.

    • Add a small seed crystal of the pure compound to induce crystallization.

    • Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • If the oil persists, you may need to re-purify using column chromatography.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • Acid-Base Extraction. [Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Organic Acid-Base Extractions. [Link]

  • Recrystallization. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Forced degradation and impurity profiling. [Link]

  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Pyridine Synthesis: Cliff Notes. [Link]

  • Force Degradation for Pharmaceuticals: A Review. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. [Link]

  • 55 6. analytical methods. [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]

  • Method for pyridine amine derivative. [Link]

  • US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine
  • 3-Chloropyridin-2-amine. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. [Link]

  • 3-chloro-2-(piperidin-4-yl)pyridine. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • (PDF) Synthesis of new 2,3-disubstituted pyridines containing a 1,2,3-triazole in the side-chain via one-pot copper-catalyzed azide-Alkyne cycloaddition. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • US6509471B2 - 3-substituted pyridine compounds and rel
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • EP0543000B1 - Novel method for preparing 3-amino-2-chloro-4-alkylpyridines.
  • Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. [Link]

  • Analytical Methods. [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? [Link]

Sources

Optimizing purification of 3-chloro-N-(piperidin-4-yl)pyridin-2-amine via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-3CL-PIP-PYR Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Column Chromatography for Basic Heterocyclic Amines

Executive Summary

You are attempting to purify 3-chloro-N-(piperidin-4-yl)pyridin-2-amine . This molecule presents a classic chromatographic challenge: it contains a highly basic secondary amine (piperidine, pKa ~11) and a moderately basic pyridine ring (pKa ~5).

On standard silica gel, the piperidine nitrogen will interact strongly with acidic silanol groups (


), resulting in severe peak tailing, irreversible adsorption, and co-elution with impurities. To achieve high purity, you must suppress these secondary interactions or switch stationary phases.
Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My compound streaks across the entire column and never elutes as a compact band. Is my compound decomposing? A: It is likely not decomposition, but Silanol Effect . Standard silica gel is slightly acidic (pH 5–6). The basic nitrogen in the piperidine ring becomes protonated (


) by the silanols, forming a strong ionic bond that effectively "glues" the molecule to the silica.
  • The Fix: You must use a Mobile Phase Modifier .[1] Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase. This saturates the silanol sites, allowing your amine to elute freely.
    

Q2: I am using DCM/MeOH, but the silica gel seems to be dissolving or cracking. A: Methanol is polar enough to dissolve silica slightly, especially at concentrations >10-15%. This degrades the column bed and contaminates your product with dissolved silica.

  • The Fix: If you need >10% MeOH to move the compound, switch to Amine-Functionalized Silica (NH2) or use a C18 Reverse Phase column. If sticking to silica, keep MeOH <10% and use a gradient.

Q3: The product is co-eluting with the starting material (likely 4-aminopiperidine derivative). How do I separate them? A: Both compounds are basic amines. Separation based on polarity alone (DCM/MeOH) may be insufficient.

  • The Fix: Exploit the Lipophilicity Difference . The chlorine atom on the pyridine ring makes your target molecule significantly more lipophilic than the unreacted diamine linker.

    • Strategy: Switch to a lower polarity solvent system like DCM/Acetone (with TEA) or Ethyl Acetate/Hexane (with TEA) if solubility permits. The lipophilic chloro-pyridine moiety will drive retention differences more effectively in these systems than in MeOH.

Part 2: Optimized Purification Protocols
Method A: Standard Silica Gel (The "Modifier" Approach)

Best for: Routine purification when the crude is soluble in DCM.

ParameterSpecification
Stationary Phase Standard Flash Silica (40–63 µm)
Solvent A Dichloromethane (DCM) + 1% Triethylamine (TEA)
Solvent B 10:1 Methanol/NH4OH (Pre-mixed)
Loading Dry Load (Adsorb crude onto Celite or Silica). Liquid loading in DCM often leads to band broadening.

Step-by-Step Gradient:

  • Equilibration: Flush column with 100% Solvent A (DCM+TEA) for 3 CV (Column Volumes). Crucial: This pre-saturates the silica with TEA.

  • 0–5 min: Isocratic 100% Solvent A.

  • 5–20 min: Linear gradient 0% to 10% Solvent B.

  • 20–30 min: Hold at 10% Solvent B. (Target compound usually elutes here).

  • Wash: Ramp to 20% Solvent B to clear highly polar impurities.

Technical Note: The


 in Solvent B is critical. It provides a stronger "displacing" effect than TEA alone for the piperidine moiety.
Method B: Amine-Functionalized Silica (The "Clean" Approach)

Best for: High-value intermediates; avoids contamination with TEA.

  • Why it works: The silica surface is bonded with propyl-amine groups. This creates a basic surface that repels the basic piperidine, preventing tailing without needing liquid modifiers.

  • Mobile Phase: Hexane/Ethyl Acetate or DCM/MeOH (No TEA needed).

  • Protocol: Run a standard gradient from 0% to 100% EtOAc. If the compound is very polar, switch to DCM -> 10% MeOH/DCM.

Method C: Reverse Phase (C18) High pH

Best for: Final purity for biological assays (removes all organic salts).

ParameterSpecification
Column C18 Flash Cartridge
Solvent A Water + 10mM Ammonium Bicarbonate (pH ~10)
Solvent B Acetonitrile (MeCN)
  • Logic: At pH 10, the piperidine (pKa ~11) is partially deprotonated and the pyridine (pKa ~5) is fully deprotonated. The molecule becomes neutral and highly lipophilic, binding well to C18 and eluting as a sharp peak.

Part 3: Decision Logic & Mechanism
Workflow Decision Tree

Use this logic flow to select the correct method for your specific crude mixture.

PurificationStrategy Start Crude Mixture: This compound SolubilityCheck Is it soluble in Hexane/EtOAc? Start->SolubilityCheck StandardSilica Method: Silica Gel (Hex/EtOAc + 1% TEA) SolubilityCheck->StandardSilica Yes PolarCheck Is it soluble in DCM? SolubilityCheck->PolarCheck No TailingCheck Did it streak/tail on TLC? PolarCheck->TailingCheck Yes ReversePhase Method C: C18 High pH (Ammonium Bicarbonate) PolarCheck->ReversePhase No (Very Polar) ModSilica Method A: DCM/MeOH + NH4OH TailingCheck->ModSilica Moderate Tailing AmineCol Method B: Amine (NH2) Column (No Modifier Needed) TailingCheck->AmineCol Severe Tailing

Caption: Decision matrix for selecting stationary phase based on solubility and tailing severity.

Mechanism of Amine Tailing & Blocking

SilanolBlocking cluster_0 Without Modifier cluster_1 With TEA Modifier Silanol1 Si-O(-) Piperidine1 Piperidine(+) Silanol1->Piperidine1 Ionic Bond (Stuck) Silanol2 Si-O(-) TEA TEA(+) Silanol2->TEA Blocked Piperidine2 Piperidine (Free Base) Piperidine2->Silanol2 No Binding (Elutes)

Caption: Competitive inhibition mechanism: TEA blocks silanol sites, allowing the target amine to elute.

References
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 130114691, 2-Chloro-3-(piperidin-4-yl)pyridin-4-amine.[2] Retrieved from [Link]

  • Sorbent Technologies. (2025). Flash Chromatography Basics & Solubility Guide.[3] Retrieved from [Link]

Sources

Minimizing side reactions during 3-chloro-N-(piperidin-4-yl)pyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Process Optimization Subject: Minimizing Side Reactions in 3-chloro-N-(piperidin-4-yl)pyridin-2-amine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Two-Nitrogen" Challenge

You are encountering issues synthesizing This compound starting from 2,3-dichloropyridine .

The core technical challenge in this synthesis is Nucleophilic Competition . The target molecule requires the formation of a C–N bond between the C2 position of the pyridine and the exocyclic primary amine of the piperidine ring. However, the endocyclic secondary amine (the piperidine nitrogen) is inherently more nucleophilic.

Without strict control, the reaction will favor the formation of the regiochemical impurity 1-(3-chloropyridin-2-yl)piperidin-4-amine (substitution at the wrong nitrogen) or bis-alkylated byproducts .

This guide outlines a self-validating protocol to enforce regioselectivity and minimize dehalogenation at the C3 position.

Part 1: Critical Control Points (The "Why" & "How")

The Nucleophile: Solving Amine Competition
  • The Problem: In SNAr reactions, secondary amines (like the piperidine ring nitrogen) are generally 10–100x more nucleophilic than primary amines due to inductive stabilization of the transition state. If you use unprotected 4-aminopiperidine, the major product will be the piperidine-N-substituted isomer.

  • The Solution: You must use 1-Boc-4-aminopiperidine (or a similar carbamate protecting group). This renders the piperidine nitrogen non-nucleophilic, forcing the reaction to occur exclusively at the exocyclic primary amine.

    • Note: Benzyl (Bn) protection is often insufficient because the tertiary amine remains nucleophilic enough to compete under forcing conditions.

The Electrophile: Preserving the C3-Chlorine
  • The Problem: The C2 position of 2,3-dichloropyridine is highly activated due to the adjacent ring nitrogen (ortho-effect). However, the C3-chlorine is also susceptible to displacement (forming the 2,3-diamino species) or hydro-dehalogenation (loss of Cl) if the reaction temperature exceeds 120°C or if Palladium catalysis is attempted without specific ligand control.

  • The Solution: Rely on thermal SNAr (Nucleophilic Aromatic Substitution) rather than Buchwald-Hartwig coupling. The electronic differentiation between C2 and C3 is sufficient to achieve >95:5 selectivity at temperatures between 80–100°C.

Part 2: Visualizing the Reaction Pathways

The following diagram maps the correct synthetic route versus the common failure modes.

ReactionPathways cluster_legend Legend SM1 2,3-Dichloropyridine Inter_Wrong Wrong Isomer: 1-(3-chloropyridin-2-yl)... (Piperidine N reaction) SM1->Inter_Wrong Reaction with Unprotected Amine (Kinetic Favorability) Inter_Correct Correct Intermediate: tert-butyl 4-((3-chloropyridin-2-yl) amino)piperidine-1-carboxylate SM1->Inter_Correct SnAr @ 90°C DMSO/DIPEA Side_Hydrolysis Side Product: 3-chloro-2-hydroxypyridine (Hydrolysis) SM1->Side_Hydrolysis Aq. Base >120°C SM2_Unprot 4-Aminopiperidine (Unprotected) SM2_Unprot->Inter_Wrong SM2_Prot 1-Boc-4-aminopiperidine (Protected) SM2_Prot->Inter_Correct Product TARGET: 3-chloro-N-(piperidin-4-yl) pyridin-2-amine Inter_Correct->Product Deprotection (TFA or HCl) key1 Critical Failure Path key2 Optimized Path

Figure 1: Reaction pathway analysis showing the necessity of Boc-protection to avoid the kinetically favored secondary amine substitution.

Part 3: The "Gold Standard" Protocol

This protocol is designed to be self-validating. The intermediate isolation step removes all inorganic salts and unreacted pyridine before the final deprotection.

Reagents:

  • 2,3-Dichloropyridine (1.0 equiv)

  • 1-Boc-4-aminopiperidine (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

    • Why: Polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the SNAr reaction.

Step 1: The Coupling (SNAr)
  • Dissolve 2,3-dichloropyridine (10 g, 67.6 mmol) in DMSO (50 mL).

  • Add 1-Boc-4-aminopiperidine (14.9 g, 74.3 mmol).

  • Add DIPEA (29.4 mL, 169 mmol).

  • Heat to 90°C under nitrogen for 12–16 hours.

    • Checkpoint: Monitor by LCMS.[1] Look for the disappearance of the starting material (m/z ~148) and formation of the intermediate (m/z ~312).

    • Troubleshooting: If conversion stalls <80%, raise temp to 100°C, but do not exceed 110°C to prevent displacement of the C3-Cl.

  • Workup: Cool to RT. Pour into water (500 mL). The product should precipitate.[1][2] Filter and wash with water to remove DMSO and salts.

    • Yield Expectation: 85–92%.

Step 2: Deprotection
  • Suspend the solid intermediate in Dichloromethane (DCM) (5 vol).

  • Add Trifluoroacetic acid (TFA) (5 vol) dropwise at 0°C.

  • Stir at Room Temp for 2 hours.

  • Concentrate to dryness.

  • Free Basing (Critical): Redissolve in minimal MeOH, add basic resin (e.g., Amberlyst A-21) or treat with sat. NaHCO3 and extract into DCM/IPA (3:1).

    • Note: The target amine is highly polar. Standard DCM extraction often fails. Use DCM:Isopropanol (3:1) for extraction.[3]

Part 4: Troubleshooting & FAQs

Q1: I see a byproduct with Mass M+16 (Hydroxyl). What happened?

  • Cause: Hydrolysis of the C2-Chlorine to a pyridone. This happens if your solvent is "wet" (contains water) and the temperature is too high (>110°C) in the presence of carbonate bases.

  • Fix: Switch from K2CO3 to an organic base like DIPEA (which is non-nucleophilic) and ensure DMSO is dry.

Q2: Can I use Buchwald-Hartwig conditions instead of SNAr?

  • Analysis: While possible, Pd-catalysis often leads to dehalogenation (loss of the C3-Cl atom) as a major side reaction.

  • Recommendation: Stick to thermal SNAr. The C2-Cl is sufficiently activated. If you must use Pd, use a catalyst system prone to oxidative addition into C-N rather than C-Cl bonds (e.g., Pd2(dba)3 / Xantphos) and keep temps low.

Q3: My product is a sticky oil that won't crystallize.

  • Cause: Residual DMSO or TFA salts.

  • Fix: Convert the final product to the HCl salt . Dissolve the free base in Ethanol, add 4M HCl in Dioxane (2 equiv), and dilute with Diethyl Ether. The bis-HCl salt of the target is a stable, white solid.

Q4: Why not use 4-aminopiperidine directly with 2 equivalents of 2,3-dichloropyridine?

  • Analysis: You will get a statistical mixture:

    • Target (Exocyclic reaction) - Minor

    • Isomer (Endocyclic reaction) - Major

    • Bis-product (Reaction at both nitrogens)

  • Verdict: Separation of these isomers is extremely difficult by standard silica chromatography. The protection strategy saves time in the long run.

Part 5: Data Summary

ParameterRecommended RangeConsequence of Deviation
Temperature 85°C – 100°C>110°C: Loss of C3-Cl; Tars. <80°C: Incomplete conversion.
Stoichiometry 1.1 equiv Amine>1.5 equiv: Risk of bis-substitution at C3 (slow but possible).
Solvent DMSO, NMPDMF: Decomposes at high T to dimethylamine, which reacts with the SM.
Base DIPEA, Et3NK2CO3/Cs2CO3: Increases hydrolysis risk if water is present.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, UK, 2010. (Definitive text on the electrophilicity of 2-halopyridines vs 3-halopyridines).
  • BenchChem. An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 2,3-Dichloropyridine. Link (Accessed 2024).

  • WuXi AppTec. Correlating Reactivity Trends with Frontier Molecular Orbitals in Chloropyridines. Link (Detailed QM analysis of C2 vs C4/C3 selectivity).

  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine and related SnAr derivatives. US Patent 6,399,781. Link (Industrial conditions for SnAr on 2,3-dichloro systems).

  • National Institutes of Health (PMC). Regioselective Control of the SNAr Amination of Dichloropyrimidines and Pyridines. Link (Mechanistic insight into amine nucleophilicity).

Sources

Validation & Comparative

Technical Guide: Spectral Characterization of 3-chloro-N-(piperidin-4-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Compound: 3-chloro-N-(piperidin-4-yl)pyridin-2-amine CAS (Fragment Reference): 6298-19-7 (3-chloro-2-aminopyridine moiety) Application: Key intermediate in the synthesis of SHP2 inhibitors (e.g., TNO155 analogs) and various kinase inhibitors.[1]

This guide provides a comparative analysis of the NMR spectral characteristics of this compound. Unlike standard spectral lists, this document focuses on structural validation , impurity profiling (specifically regioisomers), and solvent-dependent conformational changes critical for drug development workflows.

Structural Elucidation Strategy

The molecule consists of two distinct magnetic domains: the electron-deficient 3-chloropyridine ring and the aliphatic piperidin-4-yl ring. The secondary amine bridge (


) connects them.
Assignment Logic (Decision Tree)

The following workflow illustrates the step-by-step logic for assigning the 1H NMR spectrum, starting from the most diagnostic signals.

NMR_Assignment_Logic start Start: 1H NMR Spectrum arom Aromatic Region (6.5 - 8.5 ppm) start->arom aliph Aliphatic Region (1.0 - 4.5 ppm) start->aliph h6 Identify H-6 (Most Deshielded) ~8.0 ppm, dd, J~5, 1.5 Hz arom->h6 Alpha to N methine Methine H-4' (Bridgehead) ~4.0 ppm, multiplet aliph->methine Deshielded by N-Bridge alpha Alpha Protons H-2'/6' ~2.6-3.0 ppm (Free Base) ~3.3-3.5 ppm (Salt) aliph->alpha Alpha to Piperidine NH h4 Identify H-4 (Gamma to N) ~7.6 ppm, dd, J~8, 1.5 Hz h6->h4 Long Range (J~1.5) h5 Identify H-5 (Most Shielded) ~6.6 ppm, dd, J~8, 5 Hz h6->h5 Vicinal Coupling (J~5) beta Beta Protons H-3'/5' ~1.5-2.0 ppm alpha->beta COSY Correlation

Figure 1: Logic flow for structural assignment. The H-6 proton is the "anchor" signal for the aromatic ring, while the Methine H-4' anchors the aliphatic region.

Comparative Analysis: Solvent Systems

The choice of solvent drastically alters the spectral appearance, particularly for the exchangeable protons and the piperidine ring conformation.

DMSO-d6 vs. CDCl3

Recommendation: Use DMSO-d6 for full structural characterization. Use CDCl3 only if checking for bulk solvent impurities or if the compound is a free base with high solubility.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Mechanistic Explanation

-H Signal
Sharp doublet (~6.0 - 6.5 ppm)Broad singlet or invisibleDMSO H-bonds with the amine, slowing exchange and sharpening the signal. Coupling to Methine H-4' is often visible (

Hz).
Piperidine NH Broad singlet (~2.0 - 3.5 ppm)Often invisibleRapid exchange in CDCl3 broadens this signal into the baseline.
H-6 (Pyridine) ~8.0 ppm~7.9 ppmSlight deshielding in DMSO due to solvent polarity/H-bonding with Pyridine N.
Water Peak ~3.33 ppm~1.56 ppmCritical: In DMSO, the water peak often overlaps with piperidine alpha-protons (H-2'/6') if the sample is wet.
Solubility Excellent (Free Base & Salt)Good (Free Base), Poor (Salt)HCl salts will likely precipitate or form a "jelly" in CDCl3.

Comparative Analysis: Free Base vs. HCl Salt

In drug development, this intermediate is often isolated as a hydrochloride salt. Distinguishing the salt from the free base via NMR is a critical quality check.

Diagnostic Shift Table (1H NMR)

Data approximated based on fragment analysis and general piperidine behavior. [1, 2]

PositionProtonFree Base (

ppm)
HCl Salt (

ppm)

(Salt - Base)
Piperidine 2',6'

(

to NH)
2.60 - 3.00 3.30 - 3.60 +0.6 to +0.8 (Diagnostic)
Piperidine 4'

(Methine)
3.80 - 4.004.10 - 4.30+0.3
Pyridine H-5 Aromatic CH6.606.80 - 6.90+0.2 (Inductive effect)

Key Insight: The protonation of the piperidine nitrogen exerts a strong deshielding effect on the adjacent


-protons (H-2'/6'). If your spectrum shows multiplets at 3.4 ppm instead of 2.8 ppm, you are likely working with the salt form.

Impurity Profiling: Distinguishing Regioisomers

A common synthetic route involves the


 reaction of 2,3-dichloropyridine or 3-chloro-2-fluoropyridine with 4-aminopiperidine. A critical impurity is the 5-chloro isomer  (from non-selective substitution or starting material impurity).
Coupling Constant ( ) Analysis

The substitution pattern on the pyridine ring is unambiguously determined by the splitting pattern of the aromatic protons.

IsomerStructureH-6 SignalH-4 SignalH-5 SignalKey Coupling
3-Chloro (Target) 2,3-subst.dd (

Hz)
dd (

Hz)
dd (

Hz)
Vicinal (

Hz)
between H-5 and H-6.
5-Chloro (Impurity) 2,5-subst.d (

Hz)
dd (

Hz)
d (

Hz)
No Vicinal coupling for H-6. H-6 appears as a fine doublet (long-range to H-4).
Isomer Differentiation Workflow

Isomer_Check input Analyze Aromatic Region (6.5 - 8.5 ppm) check_h6 Check H-6 Splitting (Most downfield signal) input->check_h6 dd_split Doublet of Doublets (J ~5Hz, ~1.5Hz) check_h6->dd_split d_split Fine Doublet (J ~2.5Hz) check_h6->d_split target TARGET: 3-Chloro Isomer (Vicinal H5-H6 present) dd_split->target impurity IMPURITY: 5-Chloro Isomer (No Vicinal H5-H6) d_split->impurity

Figure 2: Rapid differentiation of 3-chloro and 5-chloro isomers based on H-6 multiplicity.

Experimental Protocols

Sample Preparation (Standard)
  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).

    • Note: If the sample is the HCl salt, ensure the DMSO is dry (stored over molecular sieves) to prevent water peak broadening which can obscure the H-2'/6' signals.

  • Mixing: Vortex for 30 seconds. If the salt form is stubborn, sonicate for 1 minute.

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.

13C NMR Highlights
  • C-2 (Amine-bearing): Most deshielded quaternary carbon (~155 ppm).

  • C-6 (Alpha to N): Deshielded CH (~145 ppm).

  • C-3 (Cl-bearing): Quaternary carbon, distinct shift (~115-120 ppm).

  • Piperidine Carbons:

    • C-4' (Methine): ~48 ppm.[2][3]

    • C-2'/6' (Alpha): ~44 ppm (Free base) / ~42 ppm (Salt).

    • C-3'/5' (Beta): ~32 ppm.

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.

  • National Institute of Standards and Technology (NIST). "3-Amino-2-chloropyridine Mass Spectrum & Data." NIST Chemistry WebBook.

  • ChemicalBook. "3-Chloropyridine NMR Spectrum Data."

Sources

A Comparative Guide to the Bioactivity of 3-Chloro-N-(piperidin-4-yl)pyridin-2-amine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the 2-aminopyridine scaffold linked to a piperidine moiety represents a privileged structure, forming the backbone of numerous biologically active agents.[1][2][3] The inherent properties of this framework—its capacity for hydrogen bonding, its metabolic stability, and its ability to present substituents in a defined three-dimensional space—make it a cornerstone for drug design. The piperidine ring, in particular, is a highly versatile motif that can enhance druggability by modulating lipophilicity, improving pharmacokinetic profiles, and reducing toxicity.[4]

This guide provides an in-depth comparison of the bioactivity of the core molecule, 3-chloro-N-(piperidin-4-yl)pyridin-2-amine, against a curated selection of its structural analogs. Our objective is to dissect the structure-activity relationships (SAR) that emerge from targeted chemical modifications. By examining how alterations to the piperidine nitrogen, the pyridine ring, and the overall molecular architecture impact biological outcomes, we aim to provide researchers and drug development professionals with a clear, evidence-based understanding of this important chemical class. We will explore the causality behind these changes, moving beyond a simple list of activities to explain why certain modifications lead to potent and selective compounds.

Part 1: The Core Moiety: this compound

The parent compound, this compound, serves as our foundational scaffold. While specific, comprehensive bioactivity data for this exact molecule is not extensively documented in publicly accessible literature, its structure is emblematic of fragments commonly identified in high-throughput screens for kinase inhibitors and other enzyme targets. The presence of the 3-chloro substituent on the pyridine ring is a critical feature, as halogenation is a well-established strategy for modulating electronic properties and improving binding affinity through halogen bonding or by occupying specific hydrophobic pockets in a protein target. The secondary amine linking the two rings provides a key hydrogen bond donor, and the basic nitrogen of the piperidine offers a site for salt formation and further derivatization.

Based on the activities of its close analogs, it is reasonable to hypothesize that this core structure possesses potential as an inhibitor of various protein kinases or other ATP-dependent enzymes. The subsequent sections will explore how systematic modifications to this scaffold validate and refine this hypothesis.

Part 2: Structure-Activity Relationship (SAR) Analysis of Structural Analogs

The biological activity of a molecule is exquisitely sensitive to its structure. Here, we analyze key analogs to build a robust SAR model.

Modification A: Substitution on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common and highly effective handle for chemical modification. Altering the substituent at this position directly influences the molecule's size, polarity, and ability to form interactions with the solvent or target protein.

  • Analog Example: 3-chloro-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyridin-4-amine[5]

  • Structural Difference: This analog features two key changes: the addition of a bulky, electron-withdrawing p-toluenesulfonyl (tosyl) group to the piperidine nitrogen and a shift of the piperidine linkage from the 2-amino to the 4-amino position of the pyridine ring.

  • Impact on Bioactivity: The introduction of the tosyl group has been associated with potential anti-inflammatory, analgesic, and anticancer properties in preclinical studies.[5] The sulfonyl group is a strong hydrogen bond acceptor and its appended aryl ring can engage in pi-stacking or hydrophobic interactions. This modification dramatically increases the molecular weight and lipophilicity, which can fundamentally alter the compound's pharmacokinetic/pharmacodynamic (PK/PD) profile and target specificity compared to the unsubstituted parent molecule.

Modification B: Alterations to the Pyridine Ring System

Modifying the pyridine ring itself, either by changing substituent positions or by replacing substituents, is a powerful strategy for fine-tuning target affinity and selectivity.

  • Analog Example (Hypothetical SAR): Insights from related tricyclic pyridine inhibitors of farnesyl-protein transferase (FPT) provide a valuable proxy for understanding substitutions at the 3-position.[6]

  • Structural Insights: In a comprehensive SAR study, it was found that for halogens at the 3-position, chloro, bromo, and iodo analogs were equipotent, while the fluoro analog was significantly less active.[6] This suggests that a larger halogen atom is preferred, possibly due to its ability to form more favorable halogen bonds or occupy a hydrophobic pocket. Conversely, replacing the halogen with small alkyl groups (e.g., methyl) can result in potent inhibitors, but introducing bulky substituents like tert-butyl or phenyl leads to inactive compounds, indicating a sterically constrained binding site.[6]

  • Analog Example (Crizotinib): 3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine[7]

  • Structural Difference: Crizotinib is a highly successful clinical agent that can be viewed as a complex analog. It retains the core piperidin-4-yl-pyridin-2-amine motif but replaces the 3-chloro substituent with a large, chiral benzyloxy group and adds a pyrazole ring at the 5-position.

  • Impact on Bioactivity: These extensive modifications result in a potent and selective inhibitor of ALK and MET receptor tyrosine kinases.[7] This demonstrates a key principle in drug design: while the core scaffold provides a foundation for target engagement, extensive and carefully designed modifications are often necessary to achieve the high affinity and selectivity required for a therapeutic agent.

Modification C: Bioisosteric Replacement and Scaffold Hopping

Advanced drug design often involves replacing core structures with bioisosteres or entirely new scaffolds to improve properties or discover novel intellectual property.

  • Analog Example: (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one[8]

  • Structural Difference: This complex molecule is a distant analog where the central aminopyridine ring has been replaced by a pyrazolopyrimidine core. However, it retains a piperidine ring and a chloro-substituted aromatic system. A key feature is the acrylamide "warhead" on the piperidine nitrogen.

  • Impact on Bioactivity: This compound is a potent, irreversible inhibitor of mutant Epidermal Growth Factor Receptor (EGFR).[8] The acrylamide group forms a covalent bond with a cysteine residue (Cys797) in the EGFR active site, leading to permanent inactivation of the enzyme.[8] This example illustrates how the piperidine-aminopyridine scaffold can serve as an inspirational starting point for designing covalent inhibitors that achieve high potency and can overcome certain forms of drug resistance.

Part 3: Comparative Bioactivity Summary

The following table summarizes the structure-bioactivity trends discussed. It is important to note that direct quantitative comparison is challenging due to the different biological assays and targets for each analog.

Compound/Analog ClassKey Structural Modification(s)Biological Target(s)Reported Bioactivity/PotentialReference
Parent Moiety This compoundUndetermined (Hypothesized: Kinases)Foundational scaffold for further optimization.-
Analog A N-tosylation of piperidine; 4-amino linkageUndeterminedAnti-inflammatory, analgesic, anticancer potential.[5]
Analog B (SAR Insights) Substitution at pyridine 3-positionFarnesyl-Protein Transferase (FPT)Activity sensitive to steric bulk; larger halogens tolerated.[6]
Analog C (Crizotinib) Complex substitution at pyridine 3- & 5-positionsALK, MET KinasesPotent and selective kinase inhibition.[7]
Analog D (Covalent) Scaffold hop to pyrazolopyrimidine; N-acrylamideMutant EGFR KinasePotent, irreversible covalent inhibition.[8]

Part 4: Experimental Protocol for Bioactivity Assessment

To provide a practical context for evaluating compounds of this class, we describe a representative protocol for assessing kinase inhibition, a common application for such scaffolds. This protocol is designed as a self-validating system by including appropriate positive and negative controls.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled antibody detects a biotinylated, tracer-bound kinase. When the tracer is bound to the kinase, the Eu-antibody is brought into proximity, allowing FRET to occur upon excitation. A test compound that binds to the kinase's ATP pocket will displace the tracer, disrupting FRET and causing a decrease in the emission signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound or an analog) in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. A common starting point is a 12-point, 3-fold dilution series.

    • Prepare the Kinase/Tracer/Antibody mixture in the appropriate kinase buffer as per the manufacturer's instructions (e.g., Thermo Fisher Scientific).

  • Assay Plate Setup (384-well plate):

    • Test Wells: Add 1 µL of the test compound serial dilutions.

    • Positive Control (Maximum Signal): Add 1 µL of DMSO (no inhibitor).

    • Negative Control (Background): Add 1 µL of a known potent inhibitor for the target kinase (e.g., Staurosporine) at a saturating concentration.

    • Add 10 µL of the Kinase/Tracer/Antibody mixture to all wells.

  • Incubation:

    • Gently mix the plate on a plate shaker for 1 minute.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader (e.g., EnVision, PHERAstar).

    • Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the normalized emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the tracer).

Visualizations

Structure-Activity Relationship Logic

SAR_Logic cluster_core Core Scaffold cluster_mods Structural Modifications cluster_outcomes Bioactivity Outcomes Core 3-Chloro-N-(piperidin-4-yl) pyridin-2-amine ModA Piperidine N-Substitution (e.g., N-Tosyl) Core->ModA Adds Bulk & H-Bond Acceptor ModB Pyridine Ring Substitution (e.g., Position 3) Core->ModB Modulates Sterics & Electronics ModC Scaffold Hopping (e.g., Pyrazolopyrimidine) Core->ModC Changes Core Geometry OutcomeA Altered PK/PD (Anti-inflammatory) ModA->OutcomeA OutcomeB Tuned Affinity/Selectivity (Potent FPT/Kinase Inhibition) ModB->OutcomeB OutcomeC Novel Mechanism (Covalent EGFR Inhibition) ModC->OutcomeC

Caption: Logical flow from the core scaffold through modifications to resulting bioactivity.

Kinase Binding Assay Workflow

Assay_Workflow Start Prepare Compound Dilutions Plate Dispense Compound/Controls into 384-well Plate Start->Plate Reagent Add Kinase/Tracer/Antibody Mix Plate->Reagent Incubate Incubate 60 min at RT Reagent->Incubate Read Read TR-FRET Signal (665nm / 615nm) Incubate->Read Analyze Normalize Data & Plot Curve Read->Analyze End Determine IC50 Value Analyze->End

Caption: Step-by-step workflow for the in vitro kinase binding assay.

Conclusion and Future Perspectives

The comparative analysis of this compound and its structural analogs reveals a chemically versatile scaffold with significant potential for optimization. The structure-activity relationships derived from this analysis provide a clear roadmap for rational drug design.

Key Takeaways:

  • The Piperidine N-position is a key diversifying element: Simple modifications can introduce new interaction points (H-bond acceptors, aryl rings) that drastically alter the biological profile, as seen with N-tosylation.[5]

  • The Pyridine 3-position is sterically sensitive: Activity is highly dependent on the size and nature of the substituent at this position, with a preference for larger halogens or small alkyl groups over bulky moieties.[6]

  • Scaffold hopping unlocks novel mechanisms: Replacing the aminopyridine core, inspired by the original pharmacophore, can lead to compounds with entirely new mechanisms of action, such as covalent inhibition.[8]

Future work in this area should focus on systematically exploring the chemical space around this privileged scaffold. This could involve synthesizing a library of analogs with diverse substituents on the piperidine nitrogen to probe for new target classes, or performing a detailed halogen scan (F, Cl, Br, I) at the 3-position against a panel of kinases to optimize for both potency and selectivity. By integrating computational modeling with synthetic chemistry and robust biological evaluation, the full therapeutic potential of the this compound scaffold can be realized.

References

  • Title: Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode Source: PubMed URL: [Link]

  • Title: Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[1][7]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds Source: PubMed URL: [Link]

  • Title: 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl) - PubChem Source: PubChem URL: [Link]

  • Title: 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction Source: PMC - PubMed Central URL: [Link]

  • Title: 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: MDPI URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

Sources

Comparative SAR Study of Pyridine-2-Amine Derivatives: A Guide to Kinase Inhibition and Antibacterial Activity

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine-2-amine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its ability to form key hydrogen bond interactions and serve as a versatile template for chemical modification has led to its integration into numerous therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyridine-2-amine derivatives, focusing on two distinct and clinically relevant applications: the inhibition of Janus Kinase 2 (JAK2) for the treatment of myeloproliferative neoplasms, and antibacterial activity against drug-resistant pathogens. Through the presentation of direct comparative data, detailed experimental protocols, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical class.

Part 1: Comparative SAR of Pyridine-2-Amine Derivatives as Selective JAK2 Inhibitors

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling pathways.[2] The aberrant activation of JAK2, often due to mutations such as V617F, is a key driver in myeloproliferative neoplasms.[2][3] Consequently, the development of selective JAK2 inhibitors is a major focus in oncology research. The 2-aminopyridine scaffold has proven to be a highly effective core for the design of potent and selective JAK2 inhibitors.[4]

Data Presentation: Head-to-Head Comparison of JAK2 Inhibitory Activity

The following table summarizes the structure-activity relationship of a series of 2-aminopyridine derivatives, highlighting the impact of substitutions on their inhibitory potency against JAK1, JAK2, and JAK3, as well as their selectivity.

CompoundR GroupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (JAK1/JAK2)Selectivity (JAK3/JAK2)
Crizotinib 27271050138.9
15c >1000025>10000>400>400
19a 3140183210174.4178.3
21b 248091660275.6184.4
26c 134015201089.3134

Data synthesized from multiple sources for comparative analysis.[4]

Expertise & Experience: Unraveling the SAR of JAK2 Inhibition

The data presented reveals critical insights into the structural requirements for potent and selective JAK2 inhibition by 2-aminopyridine derivatives. The 2-aminopyridine core itself is crucial as it forms two key hydrogen bonds with the hinge residues Glu930 and Leu932 in the ATP-binding pocket of JAK2.[4]

The development from the lead compound, Crizotinib, which showed equal potency against JAK1 and JAK2, to highly selective inhibitors like 21b demonstrates a clear SAR trend. The introduction of a 2-piperidinylethyl group in compound 21b appears to be a key modification that enhances both potency and selectivity.[4] Molecular docking studies suggest that this group can orient itself within the solvent-accessible region of the ATP-binding pocket, potentially forming an additional hydrogen bond with Asp939, which may contribute to its enhanced selectivity over other JAK isoforms.[4] In contrast, other modifications, while retaining potency, did not achieve the same level of selectivity, underscoring the subtle structural nuances that govern kinase inhibitor specificity.

Mandatory Visualization: The JAK-STAT Signaling Pathway and its Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization & JAK2 Activation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK2_active JAK2 (active) P-Tyr JAK2_inactive->JAK2_active 3. Autophosphorylation STAT_inactive STAT JAK2_active->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active P-STAT STAT_inactive->STAT_active STAT_dimer P-STAT Dimer STAT_active->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Nuclear Translocation Transcription Gene Transcription Nucleus->Transcription 7. DNA Binding Inhibitor 2-Aminopyridine Inhibitor Inhibitor->JAK2_active Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a 2-aminopyridine derivative.

Trustworthiness: A Self-Validating System for In Vitro JAK2 Kinase Inhibition Assay

The following protocol provides a robust method for determining the inhibitory activity of compounds against JAK2 kinase. It is a composite protocol based on best practices from multiple sources.[5][6][7][8]

Materials:

  • Purified recombinant JAK2 enzyme (e.g., JAK2 JH1 domain, amino acids 808-1132).[7]

  • Kinase substrate (e.g., PTK substrate Poly(Glu:Tyr 4:1)).[7]

  • ATP.

  • 5x Kinase Assay Buffer (e.g., 250 mM HEPES pH 7.5, 0.05% BRIJ-35, 50 mM MgCl2, 5 mM EGTA).[5]

  • Test compounds (2-aminopyridine derivatives) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.[7]

  • White, opaque 96-well or 384-well plates.

  • Plate reader capable of measuring luminescence.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.[7]

    • Prepare a master mix containing the 1x Kinase Assay Buffer, ATP (at a concentration near the Km,app for JAK2), and the kinase substrate.[7]

    • Prepare serial dilutions of the test compounds in 10% DMSO in 1x Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[7]

    • Dilute the JAK2 enzyme to the desired working concentration (e.g., 3 ng/µL) in 1x Kinase Assay Buffer. Keep on ice.[7]

  • Assay Procedure:

    • Add 2.5 µL of the diluted test compounds or control (10% DMSO solution) to the wells of the assay plate.[7]

    • Add 12.5 µL of the master mix to each well.[7]

    • Initiate the kinase reaction by adding 10 µL of the diluted JAK2 enzyme to each well (except for "blank" or "no enzyme" controls).[7]

    • Cover the plate and incubate at 30°C for 45-60 minutes.[7]

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves two steps:

      • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 45 minutes at room temperature.[7]

      • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for another 45 minutes at room temperature.[7]

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (enzyme, no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Protocol: Synthesis of a Representative 2-Aminopyridine JAK2 Inhibitor

The following is a representative, generalized protocol for the synthesis of 2-aminopyridine derivatives, based on common synthetic routes described in the literature.[4][9]

Synthesis of N-(substituted)-3-(1-(phenyl)ethoxy)pyridin-2-amine

  • Step 1: Asymmetric Reduction of Acetophenone Derivative

    • To a solution of the starting acetophenone derivative (1a-1c) in an appropriate solvent, add (-)-diisopinocampheyl chloroborane (DIP-Cl) for asymmetric reduction to yield the corresponding chiral alcohol (2a-2c).[5]

  • Step 2: Mitsunobu Reaction

    • To a solution of the chiral alcohol (2a-2c) in dry THF, add 2-nitropyridin-3-ol and triphenylphosphine (PPh3) under a nitrogen atmosphere.[5]

    • After stirring at 0°C, add diisopropyl azodicarboxylate (DIAD) and allow the reaction to proceed at room temperature to obtain the key intermediate (3a-3c).[5]

  • Step 3: Reduction of the Nitro Group

    • Subject the intermediate (3a-3c) to Fe-catalyzed reduction to give the corresponding 2-aminopyridine derivative (4a-4c).[5]

  • Step 4: Bromination

    • Brominate the 2-aminopyridine scaffold of (4a-4b) using N-Bromosuccinimide (NBS) to yield the brominated intermediate (5a-5b).[5]

  • Step 5: Suzuki Coupling

    • Couple the brominated intermediate (5a-5b) with a variety of borate ester substituents under Suzuki coupling conditions to obtain the final target compounds.[5]

Part 2: Comparative SAR of Pyridine-2-Amine Derivatives as Antibacterial Agents

The rise of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. The pyridine-2-amine scaffold has been explored for the development of novel antibacterial agents with activity against these challenging pathogens.[10][11]

Data Presentation: Comparative Antibacterial Activity (MIC)

The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of 2-aminopyridine derivatives against various bacterial strains, demonstrating their potential as antibacterial agents.

CompoundR1R2R3S. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)
2a PhenylHPhenyl> 2.5> 2.5
2b PhenylHBenzyl0.1560.078
2c PhenylH4-Cl-Benzyl0.0390.039
2d PhenylH4-F-Benzyl0.0780.039

Data extracted from a study on 2-amino-3-cyanopyridine derivatives.[10][12]

Expertise & Experience: Interpreting the SAR for Antibacterial Activity

The antibacterial activity of these 2-amino-3-cyanopyridine derivatives is markedly influenced by the nature of the substituent on the amino group. The unsubstituted phenyl group in compound 2a resulted in a lack of significant activity. However, the introduction of a benzyl group (2b ) led to a substantial increase in potency.[10]

Further substitution on the benzyl ring with electron-withdrawing groups, such as chlorine (2c ) and fluorine (2d ), maintained or even enhanced the antibacterial activity, with compound 2c showing the highest potency against both S. aureus and B. subtilis.[10][12] This suggests that both the steric bulk and the electronic properties of the substituent play a crucial role in the antibacterial mechanism, which is hypothesized to involve the disruption of the bacterial cell membrane through hydrophobic and electrostatic interactions.[10]

Trustworthiness: A Self-Validating System for Minimum Inhibitory Concentration (MIC) Assay

The following is a standard protocol for determining the MIC of a compound using the broth microdilution method.[12]

Materials:

  • Bacterial strains (e.g., S. aureus, B. subtilis).

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Test compounds dissolved in DMSO.

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Positive control (bacterial inoculum without compound) and negative control (broth only).

  • Standard antibiotic (e.g., vancomycin) as a reference.

Step-by-Step Protocol:

  • Preparation:

    • Prepare serial twofold dilutions of the test compounds in the appropriate growth medium in the wells of a 96-well plate.

    • Prepare a standardized bacterial inoculum in the growth medium.

  • Inoculation:

    • Add the bacterial inoculum to each well containing the test compound dilutions, as well as to the positive control wells.

    • The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a plate reader.

Mandatory Visualization: Experimental Workflow for Antibacterial Agent Development

Antibacterial_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Enaminones, Malononitrile, Primary Amines) React Multicomponent One-Pot Reaction Start->React Purify Purification & Characterization (FTIR, NMR) React->Purify Screen Disk Diffusion Assay (Initial Screening) Purify->Screen Test Compounds MIC MIC Determination (Broth Microdilution) Screen->MIC Docking Molecular Docking (Mechanism Insight) MIC->Docking

Caption: Workflow for the synthesis and evaluation of 2-aminopyridine derivatives as antibacterial agents.

Conclusion

This guide has provided a comparative analysis of the structure-activity relationships of pyridine-2-amine derivatives in two significant therapeutic areas: JAK2 inhibition and antibacterial activity. The presented data and protocols underscore the remarkable versatility of this scaffold. For JAK2 inhibition, fine-tuning of substituents on the core structure can lead to highly potent and selective inhibitors, with the 2-aminopyridine moiety acting as a crucial hinge-binding element. In the context of antibacterial agents, modifications to the 2-amino group dramatically influence potency against resistant bacterial strains. The detailed experimental methodologies provided herein offer a framework for the reliable evaluation of novel pyridine-2-amine derivatives, reinforcing the importance of this privileged structure in modern drug discovery.

References

  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed. [Link]

  • Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I - DigitalCommons@TMC. [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. [Link]

  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus Kinase 2 | Request PDF - ResearchGate. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. [Link]

  • Chemi-Verse™ JAK2 Kinase Assay Kit - BPS Bioscience. [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed. [Link]

  • Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. [Link]

  • Derivatives of 2-Aminopyridines as Inhibitors of Multidrug Resistant Staphylococcus Aureus Strains. [Link]

  • 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed. [Link]

  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. [Link]

  • Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I - DigitalCommons@TMC. [Link]

  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.